Sodium hexachloroplatinate(IV) hexahydrate

説明

Overview of Platinum(IV) Complexes in Contemporary Chemistry

Platinum(IV) complexes are a class of coordination compounds characterized by a central platinum atom in the +4 oxidation state. These complexes typically adopt an octahedral geometry and are known for their kinetic inertness, which contributes to their stability. nih.gov This stability allows them to be used in a variety of chemical environments without rapid decomposition. nih.gov

In contemporary chemistry, platinum(IV) complexes are the subject of extensive research, particularly in the fields of medicine and catalysis. nih.govnih.gov In oncology, for instance, platinum(IV) compounds are investigated as next-generation anticancer agents. nih.gov They are often designed as prodrugs that can be reduced within the body to the active platinum(II) form, a strategy that may help overcome resistance to existing platinum-based drugs. nih.govresearchgate.net The kinetic inertness of Pt(IV) complexes can reduce adverse reactions while in transit to the target cells. nih.gov Furthermore, these complexes are explored for their antimicrobial, antifungal, and antiviral properties. nih.gov Their versatility and tunable properties make them a vital area of study in the development of new therapeutic agents and advanced materials. nih.govacs.org

Significance of Sodium Hexachloroplatinate(IV) Hexahydrate as a Reference Compound and Precursor

The importance of this compound in the scientific community is twofold: its function as a chemical precursor and its role as an analytical reference standard.

As a precursor, it is a key starting material in the synthesis of a wide array of other platinum compounds. chemimpex.comfishersci.no Researchers utilize it to create platinum-based catalysts essential for numerous organic reactions, including hydrogenation and oxidation processes. chemimpex.com It is also instrumental in the field of nanotechnology for the controlled synthesis of platinum nanoparticles. chemimpex.comfishersci.no These nanoparticles have diverse applications, from serving as catalysts in fuel cells to their use in drug delivery systems. chemimpex.comnih.gov The compound's high solubility in water makes it a convenient and effective choice for these synthetic applications in laboratory settings. chemimpex.com

In analytical chemistry, sodium hexachloroplatinate(IV) holds a unique and critical position as the primary reference standard for ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org A solution of this salt in deuterated water is defined as having a chemical shift of 0 parts per million (ppm). wikipedia.org Its high solubility and commercial availability at a relatively low cost have led to its widespread adoption for this purpose, enabling the quick and reliable acquisition of spectra for other platinum-containing species. wikipedia.org

Historical Context of Hexachloroplatinate Chemistry

The history of hexachloroplatinate chemistry is intertwined with the development of coordination chemistry and the refining of platinum. One of the earliest significant applications involving a hexachloroplatinate compound dates back to 1760, with the use of potassium hexachloroplatinate(IV) (K₂[PtCl₆]) to refine platinum metal. britannica.combritannica.com The low solubility of this potassium salt allowed for the separation of platinum from other metals. britannica.com

The broader systematic study of coordination compounds is often considered to have begun in the late 18th century. britannica.com The synthesis of the parent acid of hexachloroplatinates, chloroplatinic acid (H₂[PtCl₆]), by dissolving platinum metal in aqua regia, is a foundational process in platinum chemistry. chemeurope.comwikipedia.org This acid can then be neutralized to form various hexachloroplatinate salts, including sodium hexachloroplatinate. wikipedia.org Chloroplatinic acid itself was later popularized for the quantitative analysis of potassium ions, which precipitate selectively as potassium hexachloroplatinate. wikipedia.org These historical applications underscore the long-standing importance of the hexachloroplatinate anion in both analytical and inorganic chemistry.

Scope and Objectives of Academic Inquiry into this compound

Current academic and industrial research on this compound is focused on leveraging its properties for technological advancement. The primary areas of inquiry include:

Catalysis : A major objective is the development of more efficient and selective platinum-based catalysts. chemimpex.com this compound serves as a precursor for these catalysts, which are investigated for their performance in a wide range of chemical transformations. chemimpex.comthermofisher.com

Nanotechnology : Research is heavily focused on using this compound to synthesize platinum nanoparticles with precisely controlled sizes and morphologies. chemimpex.comnih.gov The goal is to tailor the properties of these nanoparticles for specific applications, including their use as biohybrid catalysts and in advanced electronic devices. samaterials.com

Electrochemistry : The compound is used in the development of highly sensitive and stable electrochemical sensors and other devices. chemimpex.com

Biomedical Research : Building on the success of platinum-based anticancer drugs, this compound is explored for its potential in creating new therapeutic agents. chemimpex.com

The overarching objective of this research is to harness the unique chemical characteristics of this compound to drive innovation in materials science, synthetic chemistry, and medicine. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | Na₂PtCl₆·6H₂O | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 561.87 g/mol | samaterials.comsigmaaldrich.com |

| Appearance | Orange crystalline solid/powder | wikipedia.orgfishersci.nosamaterials.com |

| Density | 2.5 g/cm³ | wikipedia.orgsamaterials.com |

| Melting Point | Dehydrates at 110 °C | wikipedia.org |

| Solubility | Soluble in water and alcohol; Insoluble in ether | fishersci.no |

| IUPAC Name | Disodium hexachloroplatinum hexahydrate | fishersci.no |

| CAS Number | 19583-77-8 | samaterials.comsigmaaldrich.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Acetic Acid | CH₃COOH |

| Adams' catalyst | PtO₂ |

| Ammonia | NH₃ |

| Ammonium Chloride | NH₄Cl |

| Ammonium hexachloroplatinate | (NH₄)₂[PtCl₆] |

| Aqua regia | HNO₃ + 3HCl |

| Butyric Acid | C₄H₈O₂ |

| Carboplatin | C₆H₁₂N₂O₄Pt |

| Carbon Dioxide | CO₂ |

| Chloroplatinic acid | H₂[PtCl₆] |

| Cisplatin | cis-[PtCl₂(NH₃)₂] |

| Cobalt chloride | CoCl₃ |

| Ethanolamine | NH₂CH₂CH₂OH |

| Formic Acid | HCOOH |

| Glutathione (B108866) | C₁₀H₁₇N₃O₆S |

| Hydrochloric acid | HCl |

| Hydrogen | H₂ |

| Methanol | CH₃OH |

| Nitric acid | HNO₃ |

| Nitrosonium hexachloroplatinate | (NO)₂[PtCl₆] |

| Oxaliplatin | C₈H₁₄N₂O₄Pt |

| Platinum | Pt |

| Platinum(II) chloride | PtCl₂ |

| Platinum(IV) chloride | PtCl₄ |

| Platinum hexafluoride | PtF₆ |

| Platinum(II) oxide | PtO |

| Platinum(IV) oxide | PtO₂ |

| Platinum(II,IV) oxide | Pt₃O₄ |

| Potassium hexachloroplatinate(IV) | K₂[PtCl₆] |

| Propionic Acid | C₃H₆O₂ |

| Pyruvate | C₃H₃O₃⁻ |

| Sal ammoniac | NH₄Cl |

| Sodium borohydride | NaBH₄ |

| Sodium chloride | NaCl |

| This compound | Na₂[PtCl₆]·6H₂O |

| Sodium hexahydroxyplatinate(IV) | Na₂[Pt(OH)₆] |

| Sodium hydroxide (B78521) | NaOH |

| Trichlorosilane | SiHCl₃ |

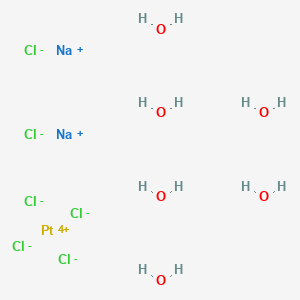

Structure

2D Structure

特性

IUPAC Name |

disodium;hexachloroplatinum(2-);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFQOIBWJITQRI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12Na2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Sodium hexachloroplatinate(IV) hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19583-77-8 | |

| Record name | Natriumchloroplatinat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Spectroscopic and Structural Characterization of Sodium Hexachloroplatinate Iv Hexahydrate

Advanced Spectroscopic Techniques for Platinum(IV) Complexes

Spectroscopy offers a window into the molecular world, allowing researchers to probe electronic and nuclear environments. For platinum(IV) complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool, complemented by other techniques that reveal the compound's structural framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of platinum compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the structure, dynamics, and chemical environment of the platinum center and its ligands.

The most abundant platinum isotope with a nuclear spin, ¹⁹⁵Pt (33.8% natural abundance, spin I=1/2), is highly amenable to NMR studies. ¹⁹⁵Pt NMR spectroscopy is the definitive method for the structural elucidation of platinum species in solution. The chemical shifts (δ) in ¹⁹⁵Pt NMR are exceptionally sensitive to the electronic environment of the platinum nucleus, spanning a vast range of over 15,000 ppm. This sensitivity makes it an excellent probe for changes in oxidation state, coordination number, and the identity of the coordinated ligands.

Sodium hexachloroplatinate(IV) itself plays a crucial role in the field, as a 1.2 M solution of Na₂[PtCl₆] in deuterium oxide (D₂O) is the universally accepted reference standard for ¹⁹⁵Pt NMR, with its chemical shift set to 0 ppm. The preference for this compound as a standard is due to its commercial availability, high solubility, and chemical stability, which allows for rapid and reliable measurements.

The ¹⁹⁵Pt chemical shift of the [PtCl₆]²⁻ anion is highly sensitive to ligand substitution. For instance, the stepwise replacement of chloride ligands with hydroxide (B78521) (OH⁻) or water (H₂O) molecules results in significant and predictable changes in the chemical shift, enabling detailed speciation studies in aqueous solutions. In acidic solutions, the [PtCl₆]²⁻ anion can undergo aquation to form species such as [PtCl₅(H₂O)]⁻ and [PtCl₄(H₂O)₂]. These aquated species are readily identified by their distinct ¹⁹⁵Pt NMR resonances. Similarly, in alkaline solutions, hydrolysis leads to the formation of a series of halohydroxo complexes, [PtCl₆-n(OH)n]²⁻, each with a unique and assignable chemical shift.

Table 1: Representative ¹⁹⁵Pt NMR Chemical Shifts for Aquated and Hydrolyzed [PtCl₆]²⁻ Species

| Species | Chemical Shift (δ, ppm) |

|---|---|

| [PtCl₆]²⁻ | 0 (Reference) |

| [PtCl₅(H₂O)]⁻ | ~ -85 |

| cis-[PtCl₄(H₂O)₂] | ~ -160 |

| [PtCl₅(OH)]²⁻ | ~ +285 |

| trans-[PtCl₄(OH)₂]²⁻ | ~ +550 |

| cis-[PtCl₄(OH)₂]²⁻ | ~ +580 |

Note: Chemical shifts are approximate and can vary with concentration, temperature, and solvent.

While ¹⁹⁵Pt NMR provides direct information about the metal center, proton (¹H) and carbon-13 (¹³C) NMR are essential for characterizing the organic ligands that may be coordinated to a platinum ion. For sodium hexachloroplatinate(IV) hexahydrate, the primary coordination sphere consists solely of inorganic chloride ions. Therefore, ¹H and ¹³C NMR are not directly used to study the [PtCl₆]²⁻ anion itself. The "hexahydrate" designation refers to water molecules present in the crystal lattice, not water molecules directly bonded to the platinum.

However, in the broader context of platinum(IV) chemistry, ¹H and ¹³C NMR are indispensable. When organic ligands containing hydrogen and carbon atoms are present, these techniques provide detailed information about the ligand's structure, conformation, and electronic environment upon coordination. Chemical shifts of protons and carbons in the ligand can indicate the coordination site, and the presence of coupling between ¹⁹⁵Pt and ¹H or ¹³C nuclei (J-coupling) provides definitive evidence of a Pt-H or Pt-C bond, respectively. The magnitude of these coupling constants can also offer insights into the nature of the bond and the geometry of the complex.

A remarkably detailed level of structural information can be obtained from high-resolution ¹⁹⁵Pt NMR spectra due to isotopic effects. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The slight difference in mass between these isotopes causes a small but measurable change in the Pt-Cl bond vibrational energy, which in turn slightly alters the electronic shielding of the platinum nucleus.

This phenomenon, known as the isotope effect, results in the splitting of the single ¹⁹⁵Pt NMR resonance of [PtCl₆]²⁻ into a multiplet of seven distinct peaks at high magnetic fields. Each peak corresponds to a different isotopologue of the [PtCl₆]²⁻ anion, i.e., [Pt(³⁵Cl)n(³⁷Cl)₆-n]²⁻ where n = 0 to 6. The intensity distribution of these peaks follows a statistical binomial pattern based on the natural abundances of the chlorine isotopes. This isotopic "fingerprint" is an unambiguous confirmation of the presence of six chloride ligands coordinated to the platinum center. The magnitude of the shift between adjacent isotopologue signals is approximately 0.167 ppm per ³⁷Cl substitution.

Table 2: Isotopic Effects on the ¹⁹⁵Pt NMR Spectrum of [PtCl₆]²⁻

| Parameter | Description | Value |

|---|---|---|

| Number of Isotopologues | Species of the form [Pt(³⁵Cl)n(³⁷Cl)₆-n]²⁻ | 7 (for n = 0 to 6) |

| Isotope Shift (¹Δ¹⁹⁵Pt(³⁷/³⁵Cl)) | Chemical shift change per ³⁷Cl substitution | ~0.167 ppm |

This technique is so powerful that it can be used to count the number of chloride ligands in various mixed-ligand platinum(IV) complexes, providing a direct spectroscopic method for speciation without relying solely on chemical shift values.

X-ray Diffraction Studies

While NMR spectroscopy excels at characterizing species in solution, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material.

Single crystal X-ray diffraction provides an atomic-resolution map of the electron density within a crystal, from which the positions of atoms, bond lengths, and bond angles can be determined with very high precision. For this compound, this technique reveals the exact geometry of the [PtCl₆]²⁻ anion, the positions of the sodium counter-ions, and the arrangement of the water molecules of hydration within the crystal lattice.

The structure of the [PtCl₆]²⁻ anion is a nearly perfect octahedron, with the platinum(IV) ion at the center and six chloride ions at the vertices. The crystal structure of related hexachloroplatinate salts, such as K₂PtCl₆, has been well-characterized. These studies provide a strong basis for understanding the geometry within the sodium salt. In these highly symmetric structures, the Pt-Cl bond lengths are all equivalent, and the Cl-Pt-Cl bond angles are very close to the ideal 90° (for adjacent chlorides) and 180° (for opposing chlorides) of a perfect octahedron.

Table 3: Representative Crystallographic Data for the [PtCl₆]²⁻ Anion (from K₂PtCl₆)

| Crystal System | Space Group | Pt-Cl Bond Length | Cl-Pt-Cl Angle (cis) | Cl-Pt-Cl Angle (trans) |

|---|---|---|---|---|

| Cubic | Fm-3m | ~2.35 Å | 90° | 180° |

Note: This data is for the closely related potassium salt, K₂PtCl₆, and is representative of the expected geometry for the anion in Na₂[PtCl₆]·6H₂O.

Powder X-ray Diffraction (XRD) for Material Characterization

Powder X-ray Diffraction (PXRD) is a primary technique for the characterization of polycrystalline solids like this compound. americanelements.com This non-destructive method provides a distinct diffraction pattern, which serves as a fingerprint for the crystalline phase, allowing for definitive identification and assessment of sample purity. americanelements.com

When an X-ray beam interacts with a powdered sample of the compound, diffraction occurs at various angles, corresponding to the different interplanar spacings (d-values) of the crystal lattice, as described by Bragg's Law. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to the compound's specific crystal structure. Analysis of the peak positions and intensities in the PXRD pattern allows for the determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal. americanelements.com For this compound, this data confirms the crystal system and provides the basis for more detailed structural refinement.

Table 1: Applications of Powder X-ray Diffraction (PXRD)

| Application | Description |

|---|---|

| Phase Identification | Compares the experimental diffraction pattern to a database of known materials (like the JCPDS file) to confirm the identity of the compound. americanelements.com |

| Purity Assessment | Detects the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern. |

| Lattice Parameter Determination | Precisely calculates the dimensions of the unit cell from the angular positions of the diffraction peaks. americanelements.com |

| Crystallite Size Estimation | Analyzes the broadening of diffraction peaks to estimate the average size of the crystalline domains. |

Radial Distribution Functions from X-ray Diffraction for Solvation Shell Analysis

While PXRD characterizes the long-range order in the solid state, X-ray diffraction studies on aqueous solutions of the compound can be used to determine the structure of the hydration shell around the [PtCl₆]²⁻ anion. The data is analyzed to generate a Radial Distribution Function (RDF), which describes the probability of finding an atom at a certain distance from a central atom. This provides a detailed picture of the arrangement of water molecules in the immediate vicinity of the anion.

Molecular dynamics simulations, validated against diffraction experiments, have been employed to investigate the hydration shells surrounding the [PtCl₆]²⁻ complex. researchgate.net These studies reveal a symmetric and geometrically defined arrangement of water molecules. The first hydration shell is characterized by specific anion-water distances. For the [PtCl₆]²⁻ anion, the average chlorine-to-water oxygen (Cl···O(w)) distance is approximately 3.33 Å, which is within the accepted range for hydrogen bonding. researchgate.net Analysis suggests that the second hydration shell of the [PtCl₆]²⁻ anion is more diffuse compared to more highly charged anions like [RhCl₆]³⁻. researchgate.net

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Sites

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of nuclei with a nuclear spin I > 1/2, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. cas.cngeorgetown.edu In the absence of an external magnetic field, NQR detects transitions between nuclear energy levels that are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. ias.ac.in Since the EFG is determined by the surrounding charge distribution, NQR frequencies are unique fingerprints of a specific crystalline structure and the chemical bonding at the halogen site. libretexts.org

For this compound, ³⁵Cl NQR studies are particularly insightful. Research has shown the presence of three distinct NQR lines, which corresponds with X-ray diffraction data indicating three crystallographically non-equivalent chlorine sites in the unit cell. libretexts.org The different temperature dependencies of these three resonance lines are attributed to variations in the hydrogen bonding interactions between the chlorine atoms and the surrounding water molecules, as well as differences in the Pt-Cl bond distances for each site. libretexts.org This demonstrates NQR's ability to distinguish subtle variations in the local environment of the halogen atoms within the crystal lattice.

Table 2: ³⁵Cl NQR Observations in this compound

| Observation | Interpretation | Source |

|---|---|---|

| Three distinct NQR lines | Corresponds to three crystallographically non-equivalent chlorine atoms in the crystal lattice. | libretexts.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. The [PtCl₆]²⁻ anion, possessing an octahedral geometry (Oₕ point group), has a specific set of expected vibrational modes. For a molecule with N atoms, there are 3N-6 total vibrational modes (or 3N-5 for linear molecules).

Group theory predicts the number and activity of these modes. For an octahedral MX₆ species like [PtCl₆]²⁻, there are 15 vibrational modes in total. These are classified into different symmetry types (irreducible representations), which determine their activity in IR and Raman spectroscopy.

Raman Active Modes : Vibrations that cause a change in the molecule's polarizability are Raman active. For the [PtCl₆]²⁻ ion, three modes are predicted to be Raman active: ν₁(A₁g), ν₂(E₉), and ν₅(F₂₉).

Infrared Active Modes : Vibrations that cause a change in the molecule's dipole moment are IR active. Two modes are predicted to be IR active: ν₃(F₁ᵤ) and ν₄(F₁ᵤ).

Inactive Mode : One mode, ν₆(F₂ᵤ), is inactive in both IR and Raman spectroscopy.

This principle is known as the rule of mutual exclusion, which states that for centrosymmetric molecules (like [PtCl₆]²⁻), vibrational modes cannot be both IR and Raman active. The experimental observation of these specific bands confirms the octahedral structure of the anion in the compound.

Table 3: Vibrational Modes of the Octahedral [PtCl₆]²⁻ Anion

| Mode | Symmetry | Activity | Description |

|---|---|---|---|

| ν₁ | A₁g | Raman | Symmetric Pt-Cl stretch |

| ν₂ | E₉ | Raman | Symmetric Pt-Cl stretch |

| ν₃ | F₁ᵤ | Infrared | Asymmetric Pt-Cl stretch |

| ν₄ | F₁ᵤ | Infrared | Asymmetric Cl-Pt-Cl bend |

| ν₅ | F₂₉ | Raman | Asymmetric Cl-Pt-Cl bend |

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local geometric structure of the absorbing atom. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS at the platinum L₃-edge is used. The XANES region, which includes the absorption edge, is highly sensitive to the oxidation state and coordination chemistry of the platinum atom. The energy of the absorption edge shifts to higher values with increasing oxidation state. Therefore, the position of the Pt L₃-edge for this compound can be compared to platinum foil (Pt⁰) and other platinum standards to definitively confirm the +4 oxidation state of the central platinum ion.

The EXAFS region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise quantitative information about the local structure, including:

Coordination Number (CN) : The number of nearest-neighbor chlorine atoms, which would be determined to be six.

Bond Distances : The average Pt-Cl bond length within the anion.

Debye-Waller Factor : A measure of the static and thermal disorder in the bond distances.

Crystallographic Insights into the Hexachloroplatinate Anion and Hydration

Single-crystal X-ray diffraction studies provide the most detailed picture of the three-dimensional arrangement of atoms in this compound. These studies confirm the presence of the distinct chemical entities: sodium cations (Na⁺), hexachloroplatinate(IV) anions ([PtCl₆]²⁻), and water molecules of hydration (H₂O).

The [PtCl₆]²⁻ anion itself possesses a highly symmetric octahedral geometry, with the platinum(IV) ion at the center and six chloride ions at the vertices. cas.cn While an isolated [PtCl₆]²⁻ ion in a vacuum would have perfect octahedral (Oₕ) symmetry with identical Pt-Cl bond lengths, in the solid crystal lattice, slight distortions can occur due to packing forces and interactions with neighboring ions. As confirmed by NQR spectroscopy, the crystal structure contains three crystallographically distinct chlorine atoms, implying slight variations in their local environments and Pt-Cl bond lengths. libretexts.org

Correlation of Spectroscopic Data with Electronic Structure and Bonding

The spectroscopic data obtained from various techniques provide experimental validation for theoretical models of the electronic structure and chemical bonding within the [PtCl₆]²⁻ anion. The orange color of the compound is a direct consequence of its electronic transitions, which can be probed using UV-Visible spectroscopy.

The UV-Vis absorption spectrum of the [PtCl₆]²⁻ anion is characterized by strong absorption bands that are assigned to ligand-to-metal charge transfer (LMCT) transitions. In these transitions, an electron is excited from a molecular orbital that is primarily ligand (Cl⁻) in character to an orbital that is primarily metal (Pt⁴⁺) in character. Time-dependent density functional theory (TDDFT) calculations have been used to model these electronic transitions and show good agreement with experimental spectra. For instance, the spectrum shows a weak band around 4.74 eV and a much stronger peak at 6.19 eV, both attributed to LMCT transitions.

NQR data also provides insight into the nature of the Pt-Cl bond. The NQR frequency is sensitive to the ionicity of the metal-halogen bond. This experimental data can be correlated with molecular orbital calculations to understand the degree of covalent character in the Pt-Cl bonds. Furthermore, relativistic effects, particularly spin-orbit coupling, are significant for heavy elements like platinum and have a pronounced influence on the electronic structure. Theoretical models that include these effects are necessary to accurately interpret the electronic spectra and understand the bonding in the hexachloroplatinate anion.

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Na₂[PtCl₆]·6H₂O |

| Sodium Cation | Na⁺ |

| Hexachloroplatinate(IV) Anion | [PtCl₆]²⁻ |

| Rhodium Hexachloride Anion | [RhCl₆]³⁻ |

Iv. Reactivity and Reaction Mechanisms Involving the Hexachloroplatinate Iv Anion

Redox Chemistry of Platinum(IV) Complexes

The reduction of platinum(IV) to platinum(II) is a pivotal process, underpinning its utility in catalysis and as a precursor for anticancer drugs. nih.govrsc.org Platinum(IV) complexes are generally more inert to ligand substitution reactions compared to their platinum(II) counterparts. nih.gov Therefore, their reduction to the more reactive Pt(II) state is often a necessary activation step. nih.govrsc.org This transformation involves a change in the coordination geometry from octahedral for Pt(IV) to square planar for Pt(II), accompanied by the loss of two axial ligands. rsc.org

Electrochemical Reduction Pathways of [PtCl₆]²⁻

The electrochemical reduction of the [PtCl₆]²⁻ anion typically proceeds via a two-electron transfer process, converting Pt(IV) to Pt(II). This reduction can be followed by subsequent chemical reactions, such as ligand exchange or further reduction to elemental platinum. The specific pathway and the final products are highly dependent on the reaction conditions, including the electrode material, the solvent, and the presence of other chemical species in the solution.

Studies have shown that the reduction can initiate a series of events, for instance, in some systems, the electrochemical reduction of a related complex leads to ring-opening of a ligand, which then forms the catalytically active species. researchgate.net The environment in which the reduction occurs plays a significant role; for example, the reduction of platinum(IV) complexes can be influenced by the presence of oxygen, which can participate in side reactions. nih.gov

Role of Reducing Agents in Platinum(IV) to Platinum(II) Conversion

A variety of reducing agents can facilitate the conversion of Pt(IV) to Pt(II). Common biological reductants include ascorbic acid (vitamin C) and sulfur-containing molecules like glutathione (B108866), L-cysteine, and L-methionine. rsc.orgrsc.org The mechanism of reduction can be classified as either inner-sphere or outer-sphere. nih.gov In an inner-sphere mechanism, the reducing agent directly interacts with the platinum complex, often forming a bridge with a ligand. nih.govrsc.org In contrast, an outer-sphere mechanism involves electron transfer without direct bonding between the reductant and the platinum center. nih.gov

The reactivity of these reducing agents varies. For instance, in the reduction of certain Pt(IV) complexes, the reactivity follows the order: L-cysteine > glutathione > L-methionine. researchgate.net Ascorbic acid is a commonly studied reductant, and its dianionic form is significantly more reactive than the monoanionic form, although the latter is more abundant at physiological pH. rsc.org The choice of reducing agent can influence the structure of the resulting Pt(II) products, with the potential for multiple Pt(II) species to be formed. rsc.org

Table 1: Reactivity of Common Reducing Agents with Pt(IV) Complexes This table is for illustrative purposes and the exact reactivity can vary based on the specific Pt(IV) complex and reaction conditions.

| Reducing Agent | Typical Reaction Mechanism | Relative Reactivity |

|---|---|---|

| Ascorbic Acid | Inner-sphere or Outer-sphere | Moderate to High nih.govrsc.org |

| Glutathione (GSH) | Inner-sphere (ligand-bridged) | High nih.govresearchgate.net |

| L-Cysteine | Inner-sphere | Very High rsc.orgresearchgate.net |

| L-Methionine | Inner-sphere | Moderate researchgate.net |

Photoreduction Mechanisms of Hexachloroplatinate(IV)

The photoreduction of [PtCl₆]²⁻ can be initiated by the absorption of light, leading to the formation of an excited state that is more susceptible to reduction. This process is of interest for applications such as the synthesis of platinum nanoparticles and photocatalysis. The mechanism often involves the generation of photoinduced electrons that can be transferred to the platinum complex.

For example, in the presence of a semiconductor like cadmium sulfide (B99878) (CdS), UV irradiation can excite electrons in the CdS, which then reduce the adsorbed [PtCl₆]²⁻ ions. acs.org The efficiency and pathway of photoreduction can be influenced by factors such as the wavelength of light, the presence of sensitizers, and the reaction medium.

Ligand Substitution and Exchange Dynamics

While Pt(IV) complexes are generally inert, ligand substitution reactions can occur, albeit much more slowly than for Pt(II) complexes. nih.gov These reactions are fundamental to understanding the stability and reactivity of the hexachloroplatinate(IV) anion in various chemical environments.

Kinetics and Thermodynamics of Chloride Ligand Exchange

The exchange of chloride ligands in [PtCl₆]²⁻ with other ligands, including water (aquation), is a key process. The kinetics of these reactions are typically slow, reflecting the high ligand field stabilization energy of the d⁶ octahedral complex. semanticscholar.orglibretexts.org The rate of ligand substitution can be influenced by the nature of the entering ligand and the solvent. nih.govnih.govresearchgate.net

Thermodynamically, the stability of the resulting complex depends on the nature of the new ligand. The chelate effect describes the enhanced stability of complexes formed with multidentate ligands compared to those with monodentate ligands, driven by a favorable entropy change. libretexts.org For instance, the replacement of monodentate aqua ligands with a multidentate ligand like EDTA results in a significantly more stable complex. libretexts.org

The exchange of chloride ligands is often reversible, and the position of the equilibrium can be influenced by the concentration of the participating species, as described by Le Chatelier's Principle. libretexts.org

Influence of Solvent and pH on Reactivity

The solvent plays a critical role in the reactivity of [PtCl₆]²⁻ by influencing reaction rates, equilibria, and even the reaction mechanism itself. wikipedia.orgresearchgate.netrsc.org Solvents can stabilize reactants, products, or transition states to different extents, thereby altering the kinetics and thermodynamics of a reaction. rsc.org For instance, polar protic solvents can solvate ions and participate in ligand exchange reactions. wikipedia.org The choice of solvent can also affect the solubility of reactants and products, which is a crucial factor in practical applications. rsc.org In some cases, solvents can directly participate in the reaction, leading to different product distributions. chemrxiv.org

The pH of the solution is another critical factor that governs the reactivity of the hexachloroplatinate(IV) anion. The pH can affect the speciation of both the platinum complex and other reactants in the solution. nih.govresearchgate.net For example, the hydrolysis of [PtCl₆]²⁻, where chloride ligands are replaced by water or hydroxide (B78521) ions, is highly dependent on pH. researchgate.net At low pH, the hexachloro species is favored, especially in the presence of excess chloride ions. researchgate.netpsu.edu As the pH increases, hydrolysis becomes more favorable. researchgate.net The rate of reduction of Pt(IV) can also be pH-dependent; for instance, the rate of reduction by some reducing agents increases with increasing pH. nih.govnih.govnih.govrsc.org

Formation of Intermediate Species in Platinum(IV) Reactions

Research Findings on Intermediate Species

Detailed studies have revealed several key types of intermediates that form during reactions involving the hexachloroplatinate(IV) anion and other platinum(IV) centers.

Aquated Species: In aqueous solutions, the primary and most well-documented intermediate species formed from the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, is the aquated complex, [PtCl₅(H₂O)]⁻. researchgate.net This initial hydrolysis reaction involves the exchange of a chloride ligand for a water molecule. The process is known to be rapid and reversible. researchgate.net Further aquation and hydrolysis can lead to the formation of various aquachloro- and aquahydroxocomplexes, especially as the pH of the solution changes. researchgate.net The rate of aquation for [PtCl₆]²⁻ has been a subject of kinetic studies to understand its reactivity compared to other platinum complexes. acs.org The presence of excess chloride ions can suppress the formation of these more reactive aquated species, thereby slowing down subsequent reactions, a principle that confirms the role of these intermediates. researchgate.netresearchgate.net

Five-Coordinate Intermediates: A significant body of research points to the formation of five-coordinate platinum(IV) species as pivotal intermediates in a variety of transformations, including reductive elimination and oxidative addition reactions. washington.edu These species are described as coordinatively and electronically unsaturated, which accounts for their high reactivity and short lifetimes. washington.edu While their direct isolation from reactions involving [PtCl₆]²⁻ is challenging, their existence is consistently proposed to explain reaction outcomes. washington.edu In related systems, researchers have successfully trapped and characterized five-coordinate Pt(IV) intermediates by using specific ligands or changing solvent conditions, providing strong evidence for their viability. nih.gov For instance, studies on the oxidation of Pt(II) complexes have allowed for the isolation of cationic five-coordinate species where a solvent molecule or another ligating species occupies the fifth coordination site. nih.gov

The table below summarizes the primary types of intermediate species identified in platinum(IV) reactions.

Table 1: Key Intermediate Species in Platinum(IV) Reactions

| Intermediate Type | Formation Context | Significance in Mechanism | Research Evidence |

|---|---|---|---|

| Aquated Species | Hydrolysis of [PtCl₆]²⁻ in aqueous media | Precursor for further substitution or reduction reactions. | Spectroscopic and kinetic studies. researchgate.netacs.org |

| Five-Coordinate Species | Reductive elimination / Oxidative addition | Highly reactive, key to bond-forming/breaking steps. | Proposed in mechanisms; trapped in analogous systems. washington.edunih.gov |

| Solvent-Coordinated Species | Solvolysis in coordinating solvents (e.g., DMSO) | Can be a stable, isolable intermediate before further reaction. | NMR analysis and crystallographic studies. nih.govrsc.org |

The following table details specific examples of proposed or characterized intermediate species.

Table 2: Examples of Characterized and Proposed Pt(IV) Intermediates

| Intermediate Species Formula | Description | Reaction Type | Source |

|---|---|---|---|

| [PtCl₅(H₂O)]⁻ | Pentachloroaquaplatinate(IV) anion | Hydrolysis/Aquation | researchgate.net |

| [Pt(NNC)(NC)Cl]⁺ | Cationic five-coordinate complex | Ligand Substitution | nih.govacs.org |

| (L)PtMe₃ | Five-coordinate Pt(IV) alkyl complex | Reductive Elimination | washington.edu |

The kinetic inertness of the d⁶ electron configuration of platinum(IV) makes the synthesis of its complexes challenging and often requires harsh conditions. nih.gov The formation of intermediate Pt(II) species during these reactions is a common competing pathway, which can result in low yields of the desired Pt(IV) product. acs.org Understanding the formation and stability of these various intermediates is essential for optimizing synthetic routes and controlling the outcomes of reactions involving platinum(IV) centers.

V. Catalytic Applications and Mechanisms of Sodium Hexachloroplatinate Iv Hexahydrate

Homogeneous Catalysis Utilizing Platinum(IV) Precursors

Platinum(IV) complexes, often derived from precursors like sodium hexachloroplatinate(IV) hexahydrate, are effective catalysts in solution-phase reactions. These complexes facilitate a variety of organic transformations by offering unique reaction pathways.

Platinum(IV) complexes are instrumental in catalyzing several types of organic synthesis reactions. One notable application is the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds, a fundamental transformation in organic chemistry. For instance, newly synthesized Pt(IV) complexes with axial thiocyanate ligands have demonstrated catalytic activity in the oxidation of benzyl alcohols using hydrogen peroxide as a clean oxidant. This process is valuable for the synthesis of aldehydes, which are widely used in the perfume, cosmetic, and food industries.

Beyond oxidations, platinum catalysts are renowned for their role in hydrogenation and hydrosilylation reactions. In hydrogenation, they are used to convert unsaturated compounds to saturated ones. Platinum catalysts, such as Adams' catalyst (platinum dioxide), are particularly effective for the hydrogenation of nitro compounds to amines and ketones to alcohols. An important feature of platinum catalysts is their ability to selectively reduce alkenes in the presence of nitro groups without affecting the latter.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is another critical industrial process often catalyzed by platinum compounds derived from precursors like chloroplatinic acid. This reaction is essential for the production of silicones.

A key advantage of platinum catalysis is the high degree of control it offers over the regioselectivity and stereoselectivity of reactions. This is particularly evident in intramolecular additions to alkynes.

In the platinum-catalyzed intramolecular hydroalkoxylation of alkynes, the regioselectivity, determining whether a 5-exo or 6-endo cyclization occurs, is influenced by both electronic and steric factors. The primary driver is an electronic effect where the alkyne substituent polarizes the triple bond, guiding the heteroatom to attack the more electron-deficient carbon. For example, electron-withdrawing substituents on aromatic rings tend to favor the 5-exo cyclization pathway, while electron-donating groups promote the 6-endo pathway. Steric hindrance, such as the presence of ortho-substituents, can also direct the cyclization process. These principles have been applied to the synthesis of various oxygen heterocycles, including enol ethers, furans, and pyrans. Similar electronic trends are observed in related reactions like hydroacyloxylation and hydroamination.

In the heterogeneous platinum oxide-catalyzed hydrosilylation of unsymmetrical arylalkynes, the addition of the H-Si bond proceeds with high cis-stereoselectivity. The regioselectivity, in this case, is primarily controlled by steric factors, specifically the presence of an ortho-substituent on the aryl ring, which directs the reaction to favor the α-isomer, regardless of the electronic nature of the substituent.

| Reaction Type | Controlling Factor | Outcome | Example Substituent Effect |

|---|---|---|---|

| Intramolecular Hydroalkoxylation | Electronic | Regioselectivity (5-exo vs. 6-endo) | Electron-withdrawing groups favor 5-exo cyclization |

| Intramolecular Hydroalkoxylation | Steric | Regioselectivity | Ortho-substituents can influence cyclization direction |

| Hydrosilylation of Arylalkynes | Steric | Regioselectivity (α vs. β isomer) | Ortho-substituents favor α-isomer formation |

| Hydrosilylation of Arylalkynes | Catalyst System | Stereoselectivity | Heterogeneous platinum oxide leads to cis-addition |

Heterogeneous Catalysis and Material Precursors

This compound is a preferred starting material for creating heterogeneous catalysts, most notably platinum nanoparticles. These solid-phase catalysts are vital in many industrial and environmental applications due to their high surface area and stability.

The synthesis of platinum nanoparticles (PtNPs) from a Pt(IV) precursor like this compound typically involves the reduction of platinum ions to their zero-valent state, Pt(0). This process can be achieved through various methods, leading to the formation of nanoparticles that can be deposited on a support material or stabilized in a colloidal suspension. The resulting nanoparticles are effective catalysts for reactions such as the hydrolysis of sodium borohydride for hydrogen generation.

Chemical reduction is the most common and straightforward method for preparing PtNPs from precursors such as chloroplatinic acid (H₂PtCl₆), which is closely related to its sodium salt. This liquid-phase reduction involves a platinum salt solution and a reducing agent.

Commonly used reducing agents include:

Sodium Borohydride (NaBH₄): This strong reducing agent rapidly converts Pt(IV) ions to Pt(0) in aqueous solutions. The reaction is fast, often taking only a few minutes to form nanoparticles. In some cases, sodium borohydride can also act as a weakly interacting stabilizer for the newly formed nanoparticles.

Hydrazine (N₂H₄): Hydrazine is another effective reducing agent for producing platinum particles from hexachloroplatinic acid. The reaction conditions, such as temperature and pH, can be adjusted to control the size and distribution of the resulting nanoparticles.

Polyol Process: In this method, a polyol such as ethylene glycol serves as both the solvent and the reducing agent. The platinum precursor is dissolved in the polyol, and the mixture is heated to facilitate the reduction and formation of nanoparticles. This method allows for good control over particle size and morphology.

Biogenic Reductants: Plant extracts and microorganisms contain various biomolecules that can act as reducing agents for the synthesis of PtNPs. This "green synthesis" approach is environmentally friendly and can also provide stabilizing agents for the nanoparticles.

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Water | Fast reduction; can also act as a stabilizer. | |

| Hydrazine (N₂H₄) | Water | Particle size controlled by temperature and pH. | |

| Ethylene Glycol (Polyol Process) | Ethylene Glycol | Acts as both solvent and reducing agent; good control over size/morphology. | |

| Plant Extracts (e.g., tea polyphenols) | Water | "Green" synthesis; biomolecules act as reducing and capping agents. |

Stabilizing and capping agents are crucial in the synthesis of nanoparticles to prevent their aggregation and to control their growth, size, and shape. These agents adsorb to the surface of the nanoparticles, providing steric or electrostatic repulsion that maintains a stable colloidal dispersion.

Polymers: Polyvinylpyrrolidone (PVP) is a widely used capping agent that effectively reduces particle size and prevents agglomeration in methods like the polyol process.

Citrate: Sodium citrate is frequently used as a capping agent in aqueous synthesis. It stabilizes the nanoparticles and helps maintain a narrow size distribution.

Biomolecules: In green synthesis approaches, molecules from natural sources like proteins, polysaccharides (e.g., chitosan), and plant-derived compounds serve as both reducing and capping agents. For example, proteins in fungi and polyphenols in tea can effectively stabilize newly formed PtNPs. These biogenic capping agents offer the advantage of being non-toxic and biocompatible.

The choice of capping agent is critical as it influences not only the physical characteristics of the nanoparticles but also their surface chemistry, which in turn affects their catalytic activity and suitability for specific applications.

Synthesis of Platinum Nanoparticles from this compound

Control over Nanoparticle Size and Morphology

The synthesis of platinum nanoparticles from this compound allows for precise control over the final particle size and morphology, which are critical factors in determining catalytic activity and selectivity. By carefully manipulating reaction parameters, researchers can tailor the structural characteristics of the nanoparticles to suit specific applications.

Key synthesis methods, such as the polyol process, involve the reduction of a platinum precursor, like hexachloroplatinic acid (often derived from sodium hexachloroplatinate), in a high-boiling-point alcohol like ethylene glycol. researchgate.net The morphology of the resulting platinum nanoparticles can be systematically altered by introducing controlling agents. For instance, the addition of sodium nitrate (NaNO₃) to the polyol synthesis has been shown to significantly influence the shape of the nanoparticles. As the molar ratio of NaNO₃ to the platinum precursor increases, the nanoparticle morphology evolves from irregular spheroids to well-defined tetrahedra and octahedra. researchgate.netsemanticscholar.org This control is attributed to the in-situ formation of nitrite ions, which complex with platinum species, slowing the reduction kinetics and altering the growth rates of different crystal facets. researchgate.net

Similarly, the introduction of silver nitrate (AgNO₃) in a modified polyol method acts as a shape-directing agent. researchgate.netnih.gov Varying the molar ratio of silver nitrate to the platinum precursor enables the synthesis of nanocubes and nano-octahedra within specific size ranges. researchgate.netnih.gov The silver ions are believed to promote and orient the growth of specific crystallographic facets, leading to the formation of distinct shapes like cubes, octahedra, and tetrahedra. researchgate.netnih.gov

| Controlling Agent | Molar Ratio (Agent:Pt precursor) | Resulting Nanoparticle Morphology | Typical Size Range (nm) |

| None | 0 | Irregular Spheroids | Variable |

| Sodium Nitrate (NaNO₃) | 0.3 - 11.0 | Irregular Spheroids to Tetrahedra and Octahedra | Not Specified |

| Silver Nitrate (AgNO₃) | Varied | Nanocubes | 5-7 |

| Silver Nitrate (AgNO₃) | Varied | Nano-octahedra | 8-12 |

This table summarizes the effect of different controlling agents on the morphology and size of platinum nanoparticles synthesized using a platinum precursor. researchgate.netresearchgate.netsemanticscholar.orgnih.gov

Seed-Mediated Growth Techniques for Mesoporous Platinum Nanoparticles

Seed-mediated growth is a powerful strategy for producing platinum nanocrystals with tailored shapes and complex structures, such as mesoporous nanoparticles. This technique separates the nucleation and growth phases of nanoparticle formation to achieve greater control over the final product. The general method involves using pre-existing nanoparticle "seeds" as templates for the subsequent deposition of platinum atoms from a precursor like this compound. nih.gov

In a typical process, small seed particles (e.g., gold or platinum) are introduced into a growth solution containing the platinum precursor and a reducing agent. escholarship.orgresearchgate.net The platinum ions are reduced and deposit onto the surface of the seeds, causing them to grow. nih.gov The rate of precursor addition and the reaction temperature are critical parameters; slow injection rates ensure that the deposited atoms can move over the seed surface to form a uniform shell rather than creating separate islands. nih.gov

This method allows for the synthesis of core-shell nanocrystals, where a core of one material (e.g., palladium) is coated with a shell of platinum. nih.gov The final morphology is often influenced by the shape of the initial seed. For instance, using sub-5 nm palladium tetrahedral seeds and a platinum precursor can yield Pd@Pt tetrahedrons. nih.gov By controlling the thickness of the deposited platinum shell—for example, by adjusting the volume of the precursor—it is possible to influence the final shape, with thicker shells sometimes leading to morphological transitions (e.g., from tetrahedrons to truncated octahedrons). nih.gov This precise control over atomic deposition is key to creating highly porous or mesoporous structures that are advantageous for catalysis due to their high surface area.

Biohybrid Catalysts and Photoreductive Deposition

This compound is a key precursor for fabricating biohybrid catalysts, which merge the catalytic functions of abiotic materials with the highly efficient light-harvesting capabilities of biological systems. sigmaaldrich.comnih.gov One prominent example involves the photoreductive deposition of platinum onto photosynthetic complexes like Photosystem I (PSI). sigmaaldrich.com

PSI is a protein complex that converts sunlight into chemical energy with exceptional quantum efficiency. nih.govnih.gov In this biohybrid approach, PSI acts as a photosensitizer. When illuminated, it generates low-potential electrons that are normally used for metabolic processes. nih.gov By introducing this compound, the Pt(IV) ions in the solution can be reduced by these photogenerated electrons, leading to the deposition of metallic platinum nanoparticles directly onto the PSI protein scaffold. sigmaaldrich.com

This process creates a self-assembled PSI-PtNP complex where the platinum nanoparticle is physically attached to the protein, often near the terminal iron-sulfur clusters that are the natural exit points for electrons. nih.gov This proximity allows for the efficient transfer of light-generated electrons from PSI to the platinum nanoparticle, which then acts as a catalyst for reactions such as hydrogen (H₂) production. nih.govnih.gov The resulting biohybrid system effectively hijacks the natural photosynthetic machinery to drive the production of a clean and renewable fuel, demonstrating a functional photon-to-fuels system. nih.gov

Incorporation of Platinum into Advanced Materials (e.g., Conductive Polymers, Nanocomposites)

The integration of platinum nanoparticles, synthesized from precursors like this compound, into advanced materials such as conductive polymers and other matrices leads to the creation of functional nanocomposites with synergistic properties. These materials combine the processability and structural features of the polymer matrix with the unique catalytic and electronic properties of the platinum nanoparticles. rsc.org

One method for creating these nanocomposites involves the use of metallosupramolecular polymers (MSPs) as precursors. rsc.org In this approach, platinum complexes are integrated into the polymer backbone. Subsequent treatment, such as heating or exposure to UV light, causes the dissociation of the complexes and the release of platinum atoms, which then form nanoparticles directly within the polymer matrix. rsc.org This in-situ formation allows for a controlled dispersion of the nanoparticles.

Conductive polymers like polyaniline (PANI) are often used as matrices or supports for platinum nanoparticles due to their intrinsic conductivity and environmental stability. researchgate.net The resulting platinum-polymer composites are studied for a wide range of applications, including as electrocatalysts in fuel cells and as sensing elements in electrochemical sensors. researchgate.net The conductive polymer matrix can facilitate electron transfer to and from the platinum nanoparticles, enhancing their catalytic efficiency. The dispersion of the conductive fillers within the polymer is a critical factor for developing high-performance conductive polymer nanocomposites (CPNCs). researchgate.net

Electrochemical Catalysis and Sensing Applications

Platinum nanoparticles derived from this compound are extensively used in electrochemistry due to their exceptional catalytic activity and stability. mdpi.com They are central to the development of high-performance electrocatalysts for energy conversion and are fundamental components in a variety of electrochemical sensors.

Electrocatalytic Oxidation and Reduction Processes

Platinum-based catalysts are renowned for their efficiency in driving key electrochemical reactions, particularly the oxidation of small organic molecules (like methanol and ethanol) and the oxygen reduction reaction (ORR), which are fundamental to fuel cell technology. mdpi.com

In the context of direct methanol and ethanol fuel cells, platinum nanoparticles supported on materials like reduced graphene oxide (rGO) serve as the anode catalyst. mdpi.com Catalysts prepared using platinum precursors demonstrate high mass activity for alcohol electro-oxidation. For instance, Pt@rGO catalysts have shown significantly higher activity for methanol oxidation in acidic media compared to unsupported platinum. mdpi.com

The ORR, the cathodic reaction in proton-exchange membrane fuel cells (PEMFCs), is notoriously sluggish, and platinum-based materials are the state-of-the-art catalysts. researchgate.net Alloying platinum with other metals, including rare earth metals, has emerged as a promising strategy to enhance both the activity and stability of ORR electrocatalysts. researchgate.net Furthermore, in the field of CO₂ reduction, anchoring atomically dispersed platinum on copper catalysts has been shown to promote the formation of hydrocarbons while suppressing the competing hydrogen evolution reaction. nih.gov This dual-site catalyst design illustrates how precise control over the catalyst's atomic structure, originating from precursors like sodium hexachloroplatinate, can steer reaction pathways toward desired products. nih.gov

Development of Electrochemical Sensors and Devices

The unique electrocatalytic properties of platinum nanoparticles make them ideal for the fabrication of highly sensitive and selective electrochemical sensors. researchgate.netnih.gov These sensors leverage the ability of platinum to catalyze the oxidation or reduction of specific analytes, generating a measurable electrical signal. This compound is a common starting material for depositing or synthesizing the platinum nanostructures that form the active sensing element on an electrode surface. researchgate.net

The performance of these sensors is highly dependent on the morphology of the platinum nanoparticles. researchgate.net For example, in the development of a sensor for Chemical Oxygen Demand (COD), it was found that flowerlike platinum nanosheets deposited on a platinum disk electrode exhibited a much stronger response signal compared to nanospheres or nanorhombs. researchgate.net By tuning the deposition potential and time, the morphology and thus the catalytic activity of the nanoparticles can be optimized for the target application. researchgate.net

Platinum nanoparticle-based sensors have been developed for a wide range of biologically and environmentally important molecules, including glucose, hydrogen peroxide, and pesticides. researchgate.netnih.gov For instance, an enzyme-free glucose sensor utilized platinum nano corals and nanofibers to directly detect glucose, showing high sensitivity and a low detection limit. nih.gov The large specific surface area, high conductivity, and excellent catalytic activity of platinum nanoparticles enhance electron transfer rates and amplify the sensor's response, enabling the detection of analytes at very low concentrations. researchgate.netnih.gov

| Sensor Application | Target Analyte | Sensing Material/Morphology | Detection Limit | Linear Range | Reference |

| Environmental Monitoring | Chemical Oxygen Demand (COD) | Flowerlike Pt Nanosheets | 1.83 mg L⁻¹ | Not Specified | researchgate.net |

| Biomedical Sensing | Glucose (enzyme-free) | Pt Nano Corals & Nanofibers | 3.2 µM (alkaline) | 7.2 mM (alkaline) | nih.gov |

| Biomedical Sensing | Glucose (enzyme-free) | PtNi/AC | 0.052 µM | 0.025–12 mM | nih.gov |

| Biosensor Platform | Hydrogen Peroxide (H₂O₂) | AuNPseed/PtNP/CNT | 0.5 µM | 1 µM to 4 mM | researchgate.net |

This table presents a summary of the performance of various electrochemical sensors developed using platinum nanoparticles derived from a platinum precursor.

Vii. Emerging Research Areas and Future Directions

Platinum(IV) Complexes in Medicinal Chemistry and Prodrug Development

Platinum(IV) complexes have emerged as a promising class of anticancer prodrugs, offering potential advantages over traditional platinum(II) drugs like cisplatin, carboplatin, and oxaliplatin. nih.govnih.gov The octahedral geometry and kinetic inertness of Pt(IV) complexes can reduce off-target reactions and side effects. researchgate.netwesternsydney.edu.au The core concept is that these stable Pt(IV) compounds are activated within the body, releasing a cytotoxic Pt(II) agent and other bioactive molecules. nih.govrsc.org

The design of Pt(IV) prodrugs is a highly active area of research, with strategies focused on creating compounds with enhanced efficacy and reduced toxicity. nih.govrsc.org A common synthetic route involves the oxidation of a Pt(II) complex, which allows for the introduction of two additional axial ligands. nih.gov These axial ligands are crucial as their composition can be tailored to modulate the pharmacological properties of the prodrug, including its stability, lipophilicity, and mechanism of action. researchgate.netwesternsydney.edu.au

Researchers are exploring "dual-action" or "multi-action" Pt(IV) prodrugs where the axial ligands are themselves biologically active molecules. rsc.org This approach aims to achieve synergistic effects by delivering two different therapeutic agents to cancer cells simultaneously. rsc.org For instance, a Pt(IV) complex might release a DNA-damaging Pt(II) agent and another molecule that targets a different cellular pathway, such as mitochondrial function or specific enzymes. nih.gov This dual-targeting strategy has the potential to overcome drug resistance mechanisms that can limit the effectiveness of traditional platinum drugs. nih.govrsc.org

Another innovative approach involves conjugating Pt(IV) complexes to targeting moieties, such as peptides or other molecules that can recognize and bind to receptors overexpressed on the surface of cancer cells. nih.gov This strategy aims to increase the selective delivery of the platinum drug to tumor tissues, thereby minimizing damage to healthy cells. nih.govnih.gov For example, a Pt(IV) prodrug functionalized with a luteinizing hormone-releasing hormone (LHRH) peptide has shown enhanced cytotoxicity in LHRH receptor-positive cancer cells. nih.gov

The therapeutic efficacy of Pt(IV) prodrugs is contingent upon their activation, which typically occurs through reduction to the corresponding Pt(II) species. rsc.org This reduction process is a critical step, as it releases the active cytotoxic agent. rsc.org The intracellular environment, which is more reducing than the bloodstream, is thought to facilitate this activation. nih.gov

Several biological reductants are implicated in the activation of Pt(IV) prodrugs, including:

Glutathione (B108866) (GSH): A major intracellular antioxidant. nih.govnih.gov

Ascorbic acid (Vitamin C): Another key biological reducing agent. nih.govnih.gov

Cytochrome c: A protein involved in the electron transport chain that can catalytically reduce Pt(IV) complexes. acs.org

The reduction can proceed through either an inner-sphere or outer-sphere electron transfer mechanism. nih.gov This process leads to the detachment of the axial ligands, releasing the active Pt(II) complex. rsc.org The nature of the axial ligands significantly influences the reduction potential and the rate of activation of the Pt(IV) complex. nih.gov

Recent research has also explored photoactivatable Pt(IV) prodrugs. nih.govfrontiersin.org These complexes are designed to be stable and non-toxic in the dark but can be activated by light of a specific wavelength. nih.gov This approach offers the potential for spatiotemporal control over drug activation, allowing for targeted therapy at the tumor site while minimizing systemic toxicity. nih.govnih.gov The activation mechanism often involves a photosensitizer ligand that, upon irradiation, initiates the reduction of the Pt(IV) center. frontiersin.org

A primary goal in the development of Pt(IV) prodrugs is to improve their selectivity for cancer cells over healthy tissues, thereby enhancing their therapeutic window. nih.govresearchgate.net Several strategies are being pursued to achieve this:

Targeted Delivery: As mentioned earlier, conjugating Pt(IV) complexes to targeting ligands that bind to specific receptors on cancer cells is a key strategy. nih.govnih.gov This can lead to higher accumulation of the drug in the tumor and reduced exposure of normal tissues. nih.gov

Dual-Threat Prodrugs: The design of Pt(IV) complexes with bioactive axial ligands offers a way to enhance therapeutic efficacy. nih.gov By releasing two distinct cytotoxic agents, these prodrugs can target multiple cellular pathways, potentially overcoming resistance and leading to a more potent anticancer effect. nih.govrsc.org

Nanoparticle-based Delivery Systems: Encapsulating Pt(IV) prodrugs within nanoparticles or other nanocarriers is another promising approach to improve their delivery and therapeutic profile. nih.govnih.gov Nanoparticles can exploit the enhanced permeability and retention (EPR) effect to accumulate preferentially in tumor tissues. nih.gov They can also be functionalized with targeting ligands to further enhance selectivity. researchgate.net

Photoactivated Prodrugs: The use of light to activate Pt(IV) prodrugs provides a high degree of control over where and when the drug is active. nih.govfrontiersin.org This strategy can significantly reduce off-target effects and improve the therapeutic outcome. nih.gov

Table 1: Examples of Strategies to Enhance Platinum(IV) Prodrug Efficacy

| Strategy | Description | Potential Advantage |

| Targeted Delivery | Conjugation of Pt(IV) complex to a cancer cell-targeting ligand (e.g., LHRH peptide). nih.gov | Increased drug accumulation in tumor tissue, reduced systemic toxicity. nih.gov |

| Dual-Threat Prodrugs | Incorporation of bioactive axial ligands that are released upon reduction of the Pt(IV) center. nih.gov | Synergistic anticancer effects by targeting multiple cellular pathways. rsc.orgnih.gov |

| Nanoparticle Formulation | Encapsulation of Pt(IV) prodrugs in nanocarriers. nih.govnih.gov | Improved drug solubility, stability, and tumor accumulation via the EPR effect. nih.gov |

| Photoactivation | Design of Pt(IV) complexes that are activated by light. nih.govfrontiersin.org | Spatiotemporal control of drug activation, minimizing off-target toxicity. nih.gov |

Supramolecular Chemistry and Self-Assembly of Platinum(IV) Containing Systems

The principles of supramolecular chemistry, which focus on non-covalent interactions, are being increasingly applied to the design of novel platinum-based materials and therapeutic systems. nih.govresearchgate.net Platinum(IV) complexes, with their well-defined octahedral geometry, can serve as versatile building blocks for the construction of complex supramolecular architectures. researchgate.net

The self-assembly of these building blocks is driven by a variety of non-covalent interactions, including:

Hydrogen bonding researchgate.net

π-π stacking researchgate.net

Metal-ligand coordination nih.gov

Hydrophobic effects nih.gov

Through careful design of the ligands surrounding the platinum center, researchers can control the self-assembly process to create a range of nanostructures, such as nanoparticles, metallosupramolecules, and host-guest complexes. nih.gov For example, organoplatinum(IV) complexes with specific hydrogen-bonding motifs have been shown to self-assemble into intricate structures like zeolitic networks, polyrotaxanes, and double helices. researchgate.net

These self-assembled systems have potential applications in drug delivery, where the supramolecular structure can encapsulate and protect a therapeutic agent until it reaches its target. nih.gov The assembly and disassembly of these structures can also be triggered by external stimuli, offering a mechanism for controlled drug release. rsc.org Furthermore, the photophysical properties of platinum complexes can be modulated through self-assembly, leading to materials with interesting luminescent properties for imaging applications. rsc.org

Advanced Materials Science Applications Beyond Catalysis

While platinum compounds are renowned for their catalytic activity, their unique physical and chemical properties make them valuable in a range of other advanced materials science applications. platinuminvestment.comledouxandcompany.com The high melting point, resistance to corrosion and oxidation, and electrical conductivity of platinum are key to its use in various demanding environments. platinuminvestment.comwikipedia.org

Platinum and its alloys are used in the following applications:

Glass Manufacturing: Platinum is used to handle molten glass due to its high melting point and the fact that it is not "wetted" by the glass, preventing contamination. platinuminvestment.comwikipedia.org This is crucial for the production of high-purity glass products like LCD screens and fiberglass. platinuminvestment.com

Electronics: Platinum's excellent conductivity and resistance to corrosion make it a reliable material for electrical contacts and electrodes. ledouxandcompany.comthenaturalsapphirecompany.com It is also a key component in the magnetic coating of computer hard drives, where platinum-cobalt (B8599474) alloys enable high-density data storage. thenaturalsapphirecompany.com

Medical Devices: The biocompatibility and radiopacity of platinum make it suitable for use in implantable medical devices such as pacemakers, cochlear implants, stents, and clot-retrieval devices. platinuminvestment.comthenaturalsapphirecompany.com

Sensors: Platinum is used in thermocouple temperature sensors for high-temperature applications in industries like steel and semiconductor manufacturing. thermofisher.com

Aerospace and Defense: Platinum alloys are used in jet and rocket engines, as well as missile nosecones, due to their ability to withstand extreme temperatures and corrosive conditions. thenaturalsapphirecompany.com

Environmental and Industrial Considerations in Platinum Chemistry

The widespread industrial use of platinum necessitates careful consideration of its environmental impact and the sustainability of its supply chain. platinuminvestment.comtandfonline.com While elemental platinum is relatively inert, certain platinum compounds can have toxicological effects. nih.gov

One of the primary sources of environmental platinum is the emission of platinum group metals (PGMs) from automotive catalytic converters. tandfonline.comchalmers.se These emitted particles can accumulate in roadside environments and potentially enter the biosphere. chalmers.seresearchgate.net Studies have shown that these PGMs can be taken up by plants and have been detected in various environmental compartments. tandfonline.comnih.gov A portion of these emitted PGMs can be in soluble forms, which increases their bioavailability and potential for environmental and health risks. chalmers.se

The industrial use of platinum also generates waste streams that require proper management. proplate.com For example, platinum electroplating processes can produce toxic byproducts and contaminated waste that must be handled and disposed of safely to prevent environmental contamination. proplate.com

Given the scarcity and high value of platinum, recycling is a critical aspect of its industrial lifecycle. platinuminvestment.com Closed-loop recycling is common for industrial catalysts, where the spent catalyst is reprocessed to recover the platinum for the manufacturing of new catalysts. platinuminvestment.com This reduces the demand for newly mined platinum and minimizes the environmental footprint of its use. cmegroup.com The development of efficient methods for recovering platinum from various waste streams, including electronic waste and spent catalysts, is an ongoing area of research and development. acs.org

Unexplored Reactivity and Novel Transformations of [PtCl₆]²⁻

The hexachloroplatinate(IV) anion, [PtCl₆]²⁻, a cornerstone of platinum chemistry, is increasingly being investigated for reactivity beyond its well-established role as a precursor for platinum catalysts and materials. Emerging research is uncovering novel transformations that could lead to new synthetic pathways and materials.

The reactivity of the intermediate species, [Pt(OH)Cl₅]²⁻, has also been shown to be surprisingly different from the parent anion. Its hydrolysis proceeds orders of magnitude slower than that of [PtCl₆]²⁻, indicating that the transformation does not follow a simple sequential substitution of ligands. acs.org This highlights the complexity of the reaction pathway and the potential for isolating and utilizing these intermediate hydroxochloro species.

Photochemistry is also at the forefront of discovering unexpected transformations of the [PtCl₆]²⁻ anion. In one study, the photolysis of tetrabutylammonium (B224687) hexachloroplatinate(IV) in an acetone (B3395972) solution did not result in simple ligand substitution. Instead, it induced the activation of the tetrabutylammonium cation itself, leading to the formation of a novel dinuclear, butadiene-bridged platinum(II) complex, trans-μ²:η²,η²-1,3-butadiene-bis(trichloroplatinate(II)). rsc.org This unexpected C-H activation and C-C coupling reaction, mediated by the photo-excited platinum complex, opens up possibilities for using [PtCl₆]²⁻ in complex organic syntheses.

These research findings underscore a shift from viewing [PtCl₆]²⁻ as a static precursor to recognizing it as a dynamic chemical entity with rich and underexplored reactivity. Future research is likely to focus on harnessing these novel transformations for targeted synthesis of platinum complexes with unique properties and for developing new catalytic cycles.

| Transformation | Reactants/Conditions | Products | Key Finding |

| Stepwise Hydrolysis | Na₂[PtCl₆] in concentrated NaOH solution | [Pt(OH)₅Cl]²⁻, [Pt(OH)₆]²⁻ | The hydrolysis occurs in two distinct steps with different rates. acs.org |

| Photo-accelerated Hydrolysis | Na₂[PtCl₆] in NaOH solution with blue light (455 nm) irradiation | [Pt(OH)₆]²⁻ | Blue light significantly speeds up the conversion, especially the first stage. acs.org |

| Photochemical C-H Activation | (NBu₄)₂[PtCl₆] in acetone, photolysis | trans-μ²:η²,η²-1,3-butadiene-bis(trichloroplatinate(II)) | Unexpected activation of the counter-ion leads to a dinuclear Pt(II) complex. rsc.org |

Advanced Characterization Techniques for In Situ Studies

Understanding the complex and often rapid transformations of the [PtCl₆]²⁻ anion requires advanced analytical methods that can monitor these reactions in real time. In situ characterization techniques are crucial for elucidating reaction mechanisms, identifying transient intermediates, and observing structural changes as they occur. programmaster.org

Several powerful techniques are being adapted for the study of hexachloroplatinate(IV) chemistry. Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is particularly well-suited for in situ analysis. researchgate.net For example, in situ Raman spectroscopy can be used to track the changes in Pt-Cl and the formation of Pt-O bonds during the hydrolysis of [PtCl₆]²⁻, providing molecular-level diagnostic information. acs.orgresearchgate.net

X-ray-based techniques offer another window into these reactions. In situ X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and local coordination environment of the platinum center, while in situ X-ray Diffraction (XRD) can monitor changes in the crystalline structure of solid-state reactants and products during a reaction. programmaster.orgresearchgate.net These methods are invaluable for studying processes like the synthesis of platinum nanoparticles from [PtCl₆]²⁻, allowing researchers to observe particle nucleation and growth directly. numberanalytics.com

Electron microscopy has also become a vital in situ tool. In situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) allow for the real-time visualization of morphological changes at the nanoscale. numberanalytics.com For reactions involving the formation of platinum nanostructures, these techniques can provide direct evidence of the size, shape, and distribution of particles as they evolve from the [PtCl₆]²⁻ precursor. numberanalytics.com